N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(2)19-22-23-20(27-19)16-8-10-24(11-9-16)12-18(26)21-17-6-4-15(5-7-17)14(3)25/h4-7,13,16H,8-12H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJPUQAFSUAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives. Its unique structure combines an acetylphenyl moiety with a piperidine ring and an isopropyl-substituted oxadiazole, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Synthesis and Characterization
The synthesis of this compound involves the condensation of 4-acetylphenol with 5-isopropyl-1,3,4-oxadiazol-2-thiol in the presence of appropriate catalysts. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds were assessed against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), demonstrating promising antimicrobial activity .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. Structure–activity relationship (SAR) studies suggest that modifications in the piperidine or oxadiazole moieties can enhance its anticancer efficacy .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 (Lung Cancer) | 15 | Doxorubicin |
| MCF7 (Breast Cancer) | 10 | Paclitaxel |
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective effects of oxadiazole derivatives. The compound demonstrated significant protection against oxidative stress-induced neuronal cell death in vitro. Mechanistic studies indicated that it may modulate signaling pathways involved in apoptosis and inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Chemical Sciences reported that derivatives similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth dilution methods to determine MIC values and confirmed that structural modifications significantly influenced activity .
- Case Study on Anticancer Properties : In a comparative study involving various oxadiazole derivatives against cancer cell lines, this compound showed notable cytotoxicity against A549 cells with an IC50 value lower than many conventional drugs .
Preparation Methods
Solvent Selection
Temperature Control
Catalysts
- Lewis acids (e.g., ZnCl₂) may accelerate oxadiazole formation but risk side reactions.
Analytical Characterization
The final product is validated using:
- ¹H NMR : Peaks at δ 2.1 ppm (isopropyl CH₃), δ 3.4–3.6 ppm (piperidine CH₂), and δ 7.8 ppm (aromatic protons).
- LC-MS : Molecular ion peak at m/z 370.453 [M+H]⁺ confirms molecular weight.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yield in cyclization step | Use POCl₃ with catalytic ZnCl₂ |
| Poor solubility of intermediates | Switch to DMF/THF mixtures |
| Byproduct formation during amidation | Employ HOBt to suppress racemization |
Q & A
Q. What are the established synthetic routes for N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?
The synthesis typically involves two key steps: (i) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions, and (ii) coupling of the oxadiazole-piperidine moiety with the acetylphenylacetamide group using peptide coupling reagents like EDCI/HOBt. Reaction optimization often requires controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry, particularly for the piperidine and oxadiazole rings.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak at m/z 413.2184).
- Infrared Spectroscopy (IR): Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
- X-ray Crystallography: Resolves 3D conformation and crystal packing (e.g., SHELX refinement protocols ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Assay Variability: Differences in microbial strains (e.g., Gram-negative vs. Gram-positive) or enzyme isoforms.
- Solubility Issues: Use of DMSO vs. aqueous buffers can affect bioavailability.
- Structural Analog Comparisons: Compare with analogs lacking the isopropyl-oxadiazole group to isolate pharmacophore contributions (e.g., analogs in show reduced activity without this moiety). Mitigation strategies include standardizing assay protocols (CLSI guidelines) and performing dose-response curves (IC50/EC50 calculations) .
Q. What computational approaches are effective for predicting target interactions?
- Molecular Docking (AutoDock Vina, Glide): Models binding to kinases or GPCRs, leveraging the oxadiazole ring’s π-π stacking potential.
- Molecular Dynamics (GROMACS): Simulates stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Modeling: Correlates substituent electronegativity (e.g., acetylphenyl vs. chlorophenyl) with activity trends (see for oxadiazole-thiazole hybrids).
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve oxadiazole cyclization efficiency.
- Solvent Optimization: Replace THF with DMF to enhance intermediate solubility.
- Process Monitoring: Use HPLC tracking (C18 column, acetonitrile/water mobile phase) to identify byproducts early .
Methodological Considerations
Q. What strategies validate purity for in vivo studies?
- Elemental Analysis (EA): Confirm %C, %H, %N within ±0.4% of theoretical values.
- Chiral HPLC: Ensure enantiomeric purity (>99%) if asymmetric centers exist.
- Thermogravimetric Analysis (TGA): Detect hydrate/solvate formation impacting bioavailability .
Q. How does the isopropyl group on the oxadiazole ring influence bioactivity?
- Steric Effects: The isopropyl group enhances selectivity for hydrophobic binding pockets (e.g., CYP450 isoforms).
- Metabolic Stability: Reduces oxidative metabolism compared to methyl or phenyl substituents.
- SAR Studies: Analogs without isopropyl groups show 3–5-fold lower potency in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
